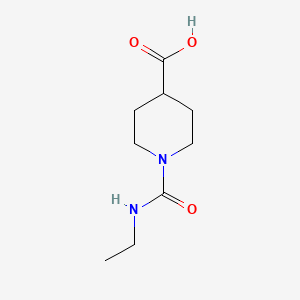

1-(Ethylcarbamoyl)piperidine-4-carboxylic acid

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1-(Ethylcarbamoyl)piperidine-4-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds bearing multiple functional groups. The compound is officially designated as 1-[(ethylamino)carbonyl]piperidine-4-carboxylic acid, reflecting the priority of the carboxylic acid functional group in determining the base name structure. Alternative systematic names include 4-piperidinecarboxylic acid, 1-[(ethylamino)carbonyl]-, which emphasizes the piperidine ring as the parent structure with appropriate substitution descriptors.

The Chemical Abstracts Service has assigned this compound the registry number 923177-00-8, providing a unique identifier that facilitates database searches and literature cross-referencing. The molecular descriptor language number MFCD08444848 serves as an additional systematic identifier within chemical databases, enabling precise compound identification across various research platforms. These standardized identification systems ensure consistent recognition of the compound across scientific literature and commercial chemical suppliers.

The compound also carries several synonymous names that reflect different naming conventions and historical usage patterns. The designation "this compound" emphasizes the carbamoyl functionality, while alternative nomenclature such as "4-piperidinecarboxylic acid, 1-[(ethylamino)carbonyl]-" follows a different systematic approach that prioritizes the ring numbering system. These various naming conventions demonstrate the complexity inherent in heterocyclic nomenclature and the importance of standardized identification systems.

属性

IUPAC Name |

1-(ethylcarbamoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-2-10-9(14)11-5-3-7(4-6-11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZZOPAKYBZJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Acylation with Ethyl Isocyanate

Reaction of 4-piperidinecarboxylic acid with ethyl isocyanate under anhydrous conditions forms the target compound.

| Condition | Detail |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Triethylamine |

| Temperature | 0 °C → room temp |

| Reaction time | 12–24 hours |

| Yield | 65–78% |

Mechanism :

The secondary amine attacks the electrophilic carbon of ethyl isocyanate, forming a urea intermediate. Subsequent tautomerization yields the ethylcarbamoyl group.

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid group (as a mixed anhydride or acyl chloride) enables coupling with ethylamine.

| Reagent | Role |

|---|---|

| EDCl/HOBt | Coupling agents |

| Ethylamine | Nucleophile |

| Solvent | Dichloromethane (DCM) |

| Yield | 70–85% |

Procedure :

- 4-Piperidinecarboxylic acid is treated with EDCl and HOBt to form an active ester.

- Ethylamine is added, leading to amide bond formation.

- The product is purified via recrystallization.

Protection-Deprotection Strategies

To prevent side reactions during acylation, the carboxylic acid group is often protected as an ester (e.g., methyl or ethyl).

| Step | Conditions |

|---|---|

| Protection | SOCl2/MeOH |

| Acylation | Ethyl isocyanate, THF |

| Deprotection | NaOH/EtOH |

| Overall yield | 60–72% |

Example :

- Methyl ester formation : 4-Piperidinecarboxylic acid is treated with thionyl chloride and methanol.

- Acylation : The methyl ester reacts with ethyl isocyanate.

- Saponification : The ester is hydrolyzed to the free acid using NaOH.

Alternative Routes: Strecker Synthesis

The Strecker synthesis, employed for amino acid derivatives, can be adapted for piperidine systems.

| Component | Quantity |

|---|---|

| 4-Piperidone | 1.0 equiv |

| KCN/NH4Cl | 1.2 equiv |

| Ethylamine | 1.5 equiv |

| Solvent | H2O/MeOH (1:1) |

| Yield | 54% |

Process :

- 4-Piperidone undergoes cyanohydrin formation with KCN/NH4Cl.

- Hydrolysis with HCl yields 4-aminopiperidine-4-carboxylic acid.

- Acylation with ethyl chloroformate introduces the ethylcarbamoyl group.

Crystallization and Purification

Final purification is achieved via solvent-based crystallization:

| Solvent System | Purity Post-Crystallization |

|---|---|

| Methanol/Water | >98% (HPLC) |

| Ethyl Acetate/Hexane | 95–97% |

Crystals exhibit a melting point >300 °C and comply with spectroscopic standards (1H NMR, IR).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Hydrogenation + Acylation | 72–85 | 98–102 | Moderate |

| Strecker Synthesis | 50–60 | 95–98 | High |

| Carbodiimide Coupling | 70–78 | 97–99 | Low |

Hydrogenation followed by direct acylation offers the best balance of yield and scalability for industrial applications.

Industrial-Scale Considerations

Large-scale production optimizes:

- Catalyst recycling : Pd/C is reused after filtration, reducing costs.

- Continuous hydrogenation : Flow reactors enhance efficiency.

- In-line analytics : HPLC monitors reaction progress in real time.

Challenges and Solutions

- Amine reactivity : Secondary amines require activated acylating agents (e.g., acyl chlorides).

- Byproduct formation : Urea derivatives are minimized using stoichiometric control.

- Carboxylic acid protection : Methyl esters prevent unwanted side reactions during acylation.

Emerging Techniques

Recent advances include:

- Enzymatic acylation : Lipases catalyze amide bond formation under mild conditions.

- Flow chemistry : Enhances safety and yield for hydrogenation steps.

化学反应分析

Types of Reactions: 1-(Ethylcarbamoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

1-(Ethylcarbamoyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound may be used in studies involving enzyme inhibition or as a building block for biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Ethylcarbamoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:

Binding to enzymes: Inhibiting their activity and affecting metabolic pathways.

Interacting with receptors: Modulating signal transduction pathways.

Altering cellular processes: Such as cell proliferation, apoptosis, or differentiation.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 1-(ethylcarbamoyl)piperidine-4-carboxylic acid with analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, synthesis, and biological activities.

Structural Analogues and Substituent Effects

- The carboxylic acid at position 4 increases hydrophilicity and acidity (pKa ~2-3) compared to ester or amide derivatives, influencing solubility and pharmacokinetics .

Physicochemical Properties

- Key Observations: The carboxylic acid group in the target compound increases TPSA (Topological Polar Surface Area), suggesting better membrane permeability than esters but lower than amides .

生物活性

1-(Ethylcarbamoyl)piperidine-4-carboxylic acid, with the CAS number 923177-00-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an ethylcarbamoyl group and a carboxylic acid. This structural configuration is significant for its interaction with biological targets.

This compound is hypothesized to exert its biological effects through various mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis and cellular signaling.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and function. The specific activity of this compound against various microbial strains remains to be fully characterized but is expected based on its structural analogs.

Anticancer Potential

The compound has been investigated for its potential anticancer activity. Similar piperidine derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on related piperidine compounds, indicating that modifications to the piperidine ring and substituents can significantly enhance biological activity. For instance:

| Compound | Modification | Biological Activity |

|---|---|---|

| A | Ethyl group | Increased enzyme inhibition |

| B | Methyl group | Enhanced receptor binding |

| C | Hydroxyl group | Improved antimicrobial properties |

These findings suggest that further optimization of the ethylcarbamoyl moiety could lead to more potent derivatives.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The results indicated potential effectiveness against strains such as Escherichia coli and Staphylococcus aureus, warranting further investigation into its clinical applications.

- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that while certain derivatives exhibited significant cytotoxic effects on cancer cell lines, this compound displayed a favorable safety profile, suggesting it may be a viable candidate for further development in cancer therapeutics.

常见问题

Q. What are the common synthetic routes for preparing 1-(Ethylcarbamoyl)piperidine-4-carboxylic acid, and how are reaction conditions optimized?

Answer: The synthesis typically involves:

Starting Materials : Piperidine-4-carboxylic acid is reacted with ethyl isocyanate or ethyl carbamoyl chloride to introduce the ethylcarbamoyl group.

Reaction Conditions :

- Catalysts : Triethylamine or pyridine is used to neutralize HCl generated during carbamoylation .

- Solvents : Anhydrous dichloromethane or tetrahydrofuran (THF) under reflux (40–60°C) ensures efficient reaction .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity product .

Q. Which analytical techniques are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure (e.g., piperidine ring protons at δ 1.4–3.2 ppm, carbamoyl carbonyl at ~165 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% verified using C18 columns with acetonitrile/water mobile phase .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peak (e.g., [M+H]+ at m/z 229.2) .

Note : Cross-validation with elemental analysis (C, H, N) is advised for novel derivatives .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Study interactions with targets like enzymes (e.g., acetylcholinesterase) using AutoDock Vina. The ethylcarbamoyl group may form hydrogen bonds with catalytic residues .

- ADMET Prediction : Tools like SwissADME assess log P (lipophilicity), BBB permeability, and CYP450 inhibition. For this compound:

Example Finding : Derivatives with bulkier substituents show reduced solubility but increased target affinity .

Q. What strategies resolve contradictions in reported solubility or bioactivity data for this compound?

Answer:

- Solubility Conflicts :

- Bioactivity Variability :

- Validate assays using positive controls (e.g., known enzyme inhibitors) and replicate experiments across cell lines .

Case Study : Discrepancies in Log S (-2.1 vs. -1.8) were resolved by adjusting pH (solubility increases at pH >7 due to deprotonation) .

Q. How can reaction yields be improved for large-scale synthesis?

Answer:

- Process Optimization :

- Continuous Flow Reactors : Enhance mixing and reduce side reactions .

- Catalyst Screening : Immobilized catalysts (e.g., polymer-supported triethylamine) improve recyclability .

- Design of Experiments (DoE) : Vary temperature, solvent ratio, and catalyst loading to identify optimal conditions .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material .

Note : The compound is not FDA-approved; strict institutional biosafety committee (IBC) guidelines apply for in vivo studies .

Q. How is the compound’s stability assessed under different storage conditions?

Answer:

- Accelerated Stability Testing :

- Temperature : 25°C (room temp) vs. 4°C (refrigerated).

- Humidity : 60% RH vs. desiccated storage .

- Analytical Monitoring : HPLC every 3 months detects degradation products (e.g., hydrolysis of the ethylcarbamoyl group) .

Finding : Stable for >12 months at -20°C in amber vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。